Docosyl ferulate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

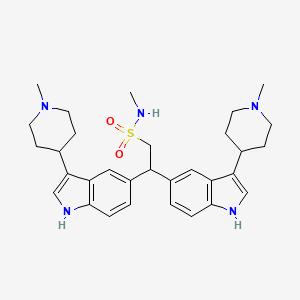

Docosyl ferulate is a compound derived from Ferulic Acid, widely distributed in small amounts in plants . It is used as an antioxidant and food preservative . It is also known by its synonyms: (2E)-3- (4-Hydroxy-3-methoxyphenyl)- 2-propenoic acid docosyl ester, 1-Docosyl ferulate, Docosyl trans-ferulate .

Molecular Structure Analysis

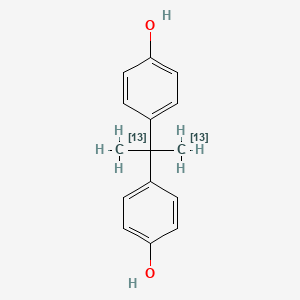

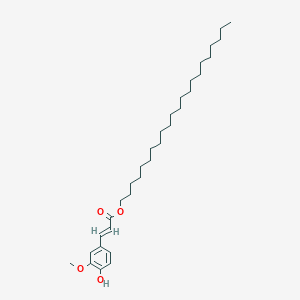

The molecular formula of Docosyl ferulate is C32H54O4 . The molecular weight is 502.77 g/mol . The structure of Docosyl ferulate includes a total of 90 bonds. There are 36 non-H bonds, 8 multiple bonds, 25 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

Docosyl ferulate has a melting point of 75 - 78°C . It is slightly soluble in chloroform and methanol when heated and sonicated . It is a solid substance with a white to off-white color .

科学的研究の応用

Analytical Methods for Docosyl Ferulate : Research has focused on developing methods for determining docosyl ferulate in extracts. For instance, a method using High-Performance Liquid Chromatography (HPLC) was reported for measuring docosyl ferulate in the extract of the bark of Pygeum africanum Hook, a tree used in traditional medicine (You & Cheng, 1997).

Identification in Pygeum africanum Bark Extracts : Pygeum africanum bark extracts, used for treating benign prostatic hypertrophy, contain docosyl ferulate. High-Resolution Gas Chromatography (HRGC) and Mass Spectrometry (MS) were used for the characterization of these extracts (Martinelli, Seraglia, & Pifferi, 1986).

Presence in Lupinusluteus Roots : Docosyl ferulate was detected in the roots of Lupinus luteus, along with other ferulic acid esters of unsaturated higher alcohols (Katagiri, Mizutani, & Tahara, 1997).

Pharmacological Potential of Ethyl Ferulate : Although not directly about docosyl ferulate, research on ethyl ferulate, a related compound, highlights the potential uses of ferulate compounds in the nutraceutical and pharmaceutical industries due to their anti-inflammatory, antioxidant, and neuroprotective activities (Cunha et al., 2019).

Chemical Composition Studies : Various studies have focused on identifying the chemical constituents in different plants, often finding docosyl ferulate among other compounds. For example, docosyl ferulate was identified in the herb of Centella asiatica (Yu et al., 2007).

Bioactive Constituents in Prunus africana : Research on Prunus africana, a tree used in traditional medicine, showed that docosyl ferulate is one of several bioactive constituents in its bark extracts. The study analyzed the geographical variation of these constituents and their associations with environmental and genetic parameters (Kadu et al., 2012).

Applications in Food and Cosmetics : Ferulic acid, closely related to docosyl ferulate, is used in the food and cosmetic industries due to its antioxidant, antimicrobial, anti-inflammatory, and anti-cancer activities. It also has applications in sports foods and skin protection agents (Ou & Kwok, 2004).

Safety And Hazards

特性

IUPAC Name |

docosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3/b26-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNYNNITUQSEEV-SHHOIMCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosyl ferulate | |

CAS RN |

101927-24-6 |

Source

|

| Record name | DOCOSYLFERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T8GNE262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is docosyl ferulate and where is it found?

A1: Docosyl ferulate is a naturally occurring chemical compound classified as a fatty acid ester. It is formed from ferulic acid and docosanol. [, , , , , , , , ] It has been isolated from a variety of plant sources, including Kaempferia rotunda (Indonesian and Malaysian varieties), Ligularia species, Centella asiatica, Salvia viridis, Dioscorea bulbifera, Polygonum capitatum, Dendrobium nobile, and Tinospora hainanesis. [, , , , , , , ]

Q2: Are there any analytical methods specifically developed for quantifying docosyl ferulate in plant extracts?

A2: Yes, High Performance Liquid Chromatography (HPLC) has been successfully employed for the determination of docosyl ferulate content in extracts of Pygeum africanum. This method utilizes a C18 column for separation and UV detection at 326nm for quantification. []

Q3: Besides HPLC, has docosyl ferulate been identified using other analytical techniques?

A3: Researchers frequently use a combination of spectroscopic techniques to confirm the identity of isolated docosyl ferulate. These techniques include Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , , , , , , ]

Q4: What is the significance of isolating docosyl ferulate from Kaempferia rotunda?

A4: The identification of docosyl ferulate in Kaempferia rotunda is noteworthy because it represents the first reported instance of this compound within the Kaempferia genus. This discovery contributes to our understanding of the phytochemical diversity of this plant genus. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。